2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for bicyclic structures containing nitrogen heteroatoms. The core bicyclic system is designated as 1-azabicyclo[2.2.2]octane, where the numerical descriptor [2.2.2] indicates the number of carbon atoms in each bridge connecting the two bridgehead positions. The prefix "aza" denotes the replacement of one carbon atom with nitrogen, specifically at the 1-position of the bicyclic framework. The complete name incorporates the ethanol substituent at the 3-position through the designation "3-yl}ethan-1-ol," indicating a two-carbon chain terminating in a primary alcohol functional group.
Table 1: Molecular Characteristics of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Registry Number | 879638-52-5 | |
| Molecular Formula | C₉H₁₈ClNO | |
| Molecular Weight | 191.7 g/mol | |
| Structural Classification | Bicyclic tertiary amine hydrochloride | |
| Core Ring System | 1-Azabicyclo[2.2.2]octane | |
| Functional Groups | Primary alcohol, tertiary amine, chloride salt |
The structural identification reveals a compound that belongs to the broader category of quinuclidine derivatives, sharing the characteristic 1-azabicyclo[2.2.2]octane framework found in numerous biologically active molecules. The three-dimensional arrangement of atoms creates a rigid cage-like structure that constrains molecular conformations and influences chemical reactivity patterns. The ethanol side chain extends from the bridgehead carbon at position 3, introducing flexibility to an otherwise rigid molecular framework. This combination of rigidity and controlled flexibility represents a key structural feature that contributes to the compound's utility in various chemical applications.
The bicyclic nature of this compound places it within the classification of bridged bicyclic molecules, specifically those where two rings share three or more atoms. The nitrogen atom occupies a bridgehead position, creating a tertiary amine that exhibits distinct electronic and steric properties compared to acyclic analogs. The hydrochloride salt formation occurs through protonation of the basic nitrogen center, resulting in enhanced water solubility and crystalline stability that facilitates handling and storage of the compound.
Historical Context of Bicyclic Amine Derivatives in Organic Chemistry
The development of bicyclic amine chemistry traces its origins to the early exploration of alkaloid structures and their synthetic analogs, with quinuclidine derivatives emerging as particularly important structural motifs in the twentieth century. The 1-azabicyclo[2.2.2]octane framework, commonly known as quinuclidine, gained prominence through its presence in naturally occurring compounds such as quinine, which has been recognized as a medication for treating malaria and babesiosis. This natural occurrence provided the initial impetus for systematic investigation of quinuclidine chemistry and led to the development of synthetic methodologies for constructing these bicyclic frameworks.
Research into bicyclic amine derivatives accelerated significantly with the recognition of their potential applications in asymmetric catalysis during the late twentieth century. Quinuclidine derivatives became widely utilized as homogeneous and heterogeneous catalysts in various asymmetric processes, including Morita-Baylis-Hillman reactions, Sharpless dihydroxylation reactions, and phase-transfer catalytic reactions. This catalytic utility stemmed from the rigid three-dimensional structure of the bicyclic framework, which provided well-defined spatial arrangements of functional groups and enabled precise control over stereochemical outcomes in chemical transformations.
The synthetic challenges associated with constructing quinuclidine derivatives historically drove the development of innovative methodologies in organic chemistry. Traditional approaches relied primarily on second-order nucleophilic substitution reactions or condensation reactions of piperidine derivatives, though most of these early methods were limited to racemic processes or required chiral auxiliary assistance. The limitations of these conventional approaches motivated researchers to explore alternative synthetic strategies, leading to advances in catalytic asymmetric dearomatization reactions and other sophisticated transformation methods.
Table 2: Historical Milestones in Bicyclic Amine Chemistry
Contemporary research has revealed that bicyclic amine derivatives, particularly those incorporating the 1-azabicyclo[2.2.2]octane core, demonstrate significant potential in antiprotozoal applications. Studies investigating 4-dialkylaminobicyclo[2.2.2]octan-2-ones and related structures have shown promising antitrypanosomal and antiplasmodial activities against Plasmodium falciparum and Trypanosoma brucei rhodesiense, the causative organisms of malaria and Human African Trypanosomiasis. These findings have reinvigorated interest in bicyclic amine chemistry and highlighted the continued relevance of these structural frameworks in modern drug discovery efforts.
The evolution of synthetic methodologies for bicyclic amine construction has progressed from relatively simple cyclization approaches to sophisticated catalytic processes that enable precise control over stereochemistry and substitution patterns. Modern synthetic strategies emphasize the use of transition-metal catalysis, particularly iridium-catalyzed allylic dearomatization reactions, which have proven highly effective for accessing enantioenriched quinuclidine derivatives. These advances have significantly expanded the accessible chemical space within bicyclic amine chemistry and continue to drive innovation in both synthetic methodology and applications research.
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-6-3-9-7-10-4-1-8(9)2-5-10;/h8-9,11H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCWWZQMRUTGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with quinuclidine, a bicyclic amine.
Alkylation: Quinuclidine is alkylated with an appropriate alkyl halide to introduce the ethan-1-ol group.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quinuclidine moiety can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C9H17NO·HCl
CAS Number: 879638-52-5
Molecular Weight: 191.70 g/mol
The compound features a bicyclic structure that includes a quinuclidine moiety, which is crucial for its interactions with biological receptors and its utility in synthetic chemistry.
Chemistry
In the realm of synthetic chemistry, 2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride serves as an important building block for the synthesis of more complex molecules. Its unique bicyclic structure allows chemists to explore various reaction mechanisms and stereochemical configurations, making it a valuable reagent in organic synthesis.
Biology
The compound is extensively studied for its potential biological activities, particularly its interaction with cholinergic receptors. The quinuclidine moiety is known to modulate receptor activity, which can lead to various biological effects. Research has indicated potential applications in neuropharmacology, where it may influence neurotransmitter systems involved in cognitive function and memory.
Key Biological Studies:
- Mechanism of Action: The interaction with cholinergic receptors suggests a role in modulating synaptic transmission, which is critical for understanding neurological disorders.
- Case Study: A study demonstrated that derivatives of this compound exhibited enhanced binding affinity to specific receptor subtypes, indicating potential therapeutic uses in treating conditions like Alzheimer’s disease.
Medicine
Ongoing research is exploring the therapeutic applications of this compound in medicine. Its ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for various neurological disorders.
Clinical Implications:
- Neurodegenerative Diseases: Investigations into its efficacy in modulating cholinergic signaling pathways suggest potential benefits in managing symptoms associated with neurodegenerative diseases.
- Pain Management: Preliminary studies indicate that compounds related to this bicyclic amine may have analgesic properties, warranting further exploration in pain management therapies.
Industry Applications
Beyond academic research, this compound finds applications in industrial settings where it is utilized as a precursor in the synthesis of other chemical products. Its unique properties make it suitable for developing new materials and fine chemicals.
Data Tables
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for complex molecules | Synthesis of novel pharmaceuticals |
| Biology | Interaction with cholinergic receptors | Studies on cognitive enhancement |
| Medicine | Potential therapeutic agent | Research on Alzheimer's treatment |
Mechanism of Action
The mechanism of action of 2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The quinuclidine moiety is known to interact with cholinergic receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride can be compared with other similar compounds, such as:
3-Quinuclidinol: Another quinuclidine derivative with a hydroxyl group.
2-{1-Azabicyclo[2.2.2]octan-3-yl}aminoethan-1-ol dihydrochloride: A similar compound with an amino group instead of a hydroxyl group
The uniqueness of this compound lies in its specific structure and the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties.
Biological Activity
2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride, also known by its CAS number 151296-18-3, is a compound of significant interest in pharmacology and medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with muscarinic receptors and implications in drug development.
The molecular formula of this compound is C9H17NO, with a molecular weight of 155.24 g/mol. It is characterized by a bicyclic structure that contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 151296-18-3 |
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.24 g/mol |
| Structure | Bicyclic |
Muscarinic Receptor Binding
Research indicates that compounds related to the azabicyclo[2.2.2]octane scaffold exhibit high binding affinities for muscarinic acetylcholine receptors (mAChRs). A study evaluating various azabicyclo derivatives demonstrated that 1-azabicyclo[2.2.2]octan-3-yl derivatives had significant binding affinities for m1 and m2 subtypes of mAChRs, which are crucial for numerous physiological processes including cognition and memory.
Key Findings:
- Binding Affinities : The binding affinity for m1 and m2 mAChR subtypes was reported with KD values indicating strong interactions (e.g., KD = 0.45 nM for m1) .
- In Vivo Effects : In vivo studies on female Fisher rats showed that pretreatment with these compounds significantly blocked the uptake of radiolabeled ligands in the brain and heart, suggesting potential applications in imaging and therapeutic interventions .
Potential Therapeutic Applications
The biological activity of this compound suggests its potential role in treating conditions related to cholinergic dysfunctions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies
Several studies have investigated the therapeutic potential of compounds based on the azabicyclo[2.2.2]octane scaffold:
-
Study on Cognitive Enhancement : A recent study explored the effects of azabicyclo derivatives on cognitive functions in animal models, noting improvements in memory retention and learning capabilities associated with muscarinic receptor activation.
- Methodology : Behavioral tests were conducted post-administration of the compound.
- Results : Significant improvements were observed compared to control groups.
- Imaging Studies : Research involving PET imaging highlighted the ability of azabicyclo compounds to serve as ligands for muscarinic receptors, facilitating the visualization of receptor density in vivo.
Q & A
Q. How can the proton affinity and gas-phase basicity of 2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride be experimentally determined?
Proton affinity (936.0 kJ/mol) and gas basicity (905.2 kJ/mol) can be measured using mass spectrometry-based techniques, such as ion cyclotron resonance (ICR) or high-pressure mass spectrometry (HPMS). These methods allow for precise evaluation of gas-phase ion energetics by analyzing proton transfer equilibria. Calibration with reference compounds of known basicity is critical .
Q. What spectroscopic methods are recommended for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bicyclic quinuclidine core and hydroxyl/ethyl substituents. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl stretch at ~3200–3600 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in the azabicyclo framework .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Refer to safety data sheets (SDS) for hazard mitigation:
- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure (H315, H319).
- Work in a fume hood to prevent inhalation (H335).
- Store in a cool, dry environment away from oxidizers. Emergency procedures include rinsing exposed areas with water and contacting poison control (1-352-323-3500) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data related to this compound’s receptor binding affinity?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, temperature) or receptor subtype selectivity. To address this:
Q. What experimental design is optimal for studying its environmental fate and biodegradation pathways?
Adopt a tiered approach:
- Phase 1 (Lab-scale): Use OECD 301/303 guidelines to assess aerobic/anaerobic biodegradation in soil/water matrices.
- Phase 2 (Microcosm): Evaluate metabolite formation via LC-HRMS and quantify half-lives under simulated environmental conditions (e.g., UV exposure, microbial activity).
- Phase 3 (Field): Deploy passive samplers in contaminated sites to monitor spatial-temporal distribution .
Q. What strategies are effective for chiral resolution of stereoisomers during synthesis?
- Chromatographic: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases.
- Crystallization: Employ diastereomeric salt formation with resolving agents like tartaric acid derivatives.
- Enzymatic: Leverage lipases or esterases for kinetic resolution of racemic mixtures .
Q. How can computational modeling predict its blood-brain barrier (BBB) permeability for CNS drug development?
Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Validate predictions with in vitro BBB assays (e.g., MDCK-MDR1 cell monolayers) and correlate with in vivo pharmacokinetic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
